molecular formula C10H19BrO2 B1589127 Tert-butyl 6-bromohexanoate CAS No. 65868-63-5

Tert-butyl 6-bromohexanoate

Cat. No.: B1589127
CAS No.: 65868-63-5
M. Wt: 251.16 g/mol
InChI Key: PSELCIMQRLODQE-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromohexanoate, also known as Hexanoic acid, 6-bromo-, 1,1-dimethylethyl ester, is an organic compound with the molecular formula C10H19BrO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is notable for its role in the preparation of various pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or toluene, followed by purification through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to achieve high-quality products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 6-bromohexanoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • Tert-butyl 6-chlorohexanoate
  • Tert-butyl 6-iodohexanoate
  • Tert-butyl 6-fluorohexanoate

Comparison: Tert-butyl 6-bromohexanoate is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Compared to its chloro, iodo, and fluoro analogs, this compound offers a good compromise between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl 6-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSELCIMQRLODQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468428
Record name Tert-butyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65868-63-5
Record name Tert-butyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-bromohexanoate
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Synthesis routes and methods

Procedure details

6-Bromohexanoyl chloride (2 g, 9.37 mmol) was added to t-butanol (6.98 g, 93.7 mmol) under an inert atmosphere. The reaction mixture was stirred overnight and then was concentrated in vacuo, dissolved in ethyl acetate (150 ml), washed with saturated aqueous sodium bicarbonate and 10% aqueous citric acid, and dried over magnesium sulfate to yield t-butyl 6-bromohexanoate (2.02 g, 80% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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